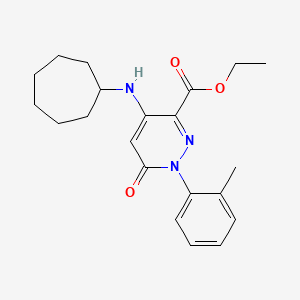

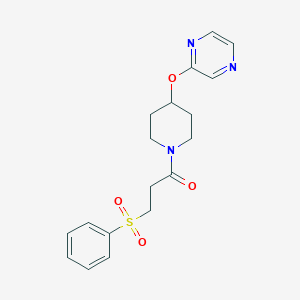

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide, commonly known as DMTS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in regulating acid-base balance in the body. DMTS has been extensively studied for its applications in various fields, including biochemistry, pharmacology, and medicine.

Aplicaciones Científicas De Investigación

Detection and Discrimination of Thiophenols

A reaction-based fluorescent probe utilizing a design that includes N-butyl-4-amino-1,8-naphthalimide as a fluorophore and the 2,4-dinitrobenzenesulfonamide group for selective discrimination of thiophenols over aliphatic thiols was developed. This probe shows promise for applications in environmental and biological sciences, especially for the sensitive and selective detection of thiophenols in water samples, with a detection limit of 20 nM and quantitative recovery ranging from 94% to 97% (Wang et al., 2012).

Catalytic Reagents for Silylation

Poly(N-bromobenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide have been identified as effective catalysts for the silylation of alcohols, phenols, and thiols, highlighting their utility in synthetic chemistry for the modification of these functional groups under various conditions, including solvent-free and microwave irradiation environments (Ghorbani‐Vaghei et al., 2006).

Electrochemical Reduction Studies

The electrochemical reduction of N,N-dimethyl-and p-cyanobenzene-sulfonamide in dimethylformamide has been studied, demonstrating the compound's redox behavior through successive one-electron steps to yield stable radical anion and dianion forms. This study provides insights into the electrochemical properties of sulfonamides, which could be beneficial for developing novel electrochemical sensors or catalysts (Santelices & Hawley, 1977).

Synthesis of Sulfonamides and Sulfonyl Azides

A novel synthesis approach for sulfonamides and sulfonyl azides from thiols has been described, utilizing in situ preparation of sulfonyl chlorides from thiols with chloramine-T. This method emphasizes the versatility of N-sulfonyl derivatives in synthetic chemistry, particularly for the development of compounds with potential pharmaceutical applications (Maleki et al., 2013).

Environmental and Biological Sensor Development

The development of a Co2+ ions sensor based on N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) highlights the compound's application in environmental and health-care fields. The sensor demonstrated high sensitivity and broad dynamic concentration ranges, indicating the potential for these sulfonamides to serve as selective sensors for heavy metal ions in various contexts (Sheikh et al., 2016).

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6S2/c1-18-11-4-3-10(7-12(11)19-2)21(16,17)13-9-5-6-20(14,15)8-9/h3-4,7,9,13H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEZVFUDIVTHGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2527031.png)

![Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2527033.png)

![1-[(4-Fluorophenyl)methyl]-2-propylbenzimidazole](/img/structure/B2527034.png)

![9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B2527035.png)

![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate](/img/structure/B2527045.png)

![Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2527048.png)

![Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2527051.png)